Cas no 1203166-06-6 (2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one)

2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one structure
1203166-06-6 structure
Product Name:2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one
CAS No:1203166-06-6
MF:C16H18N2O2S
MW:302.391322612762
CID:6312739
PubChem ID:45502929
Update Time:2025-10-31

2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one
    • 2-((5-methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone
    • F5656-0005
    • 1203166-06-6
    • 2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one
    • VU0649802-1
    • AKOS024516669
    • 2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-pyrrolidin-1-ylethanone
    • Inchi: 1S/C16H18N2O2S/c1-20-14-6-4-5-13-12(14)7-8-17-16(13)21-11-15(19)18-9-2-3-10-18/h4-8H,2-3,9-11H2,1H3
    • InChI Key: ADNCFCZNWNJNPK-UHFFFAOYSA-N
    • SMILES: S(C1C2C=CC=C(C=2C=CN=1)OC)CC(N1CCCC1)=O

Computed Properties

  • Exact Mass: 302.10889899g/mol
  • Monoisotopic Mass: 302.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 67.7Ų

2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one Pricemore >>

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Additional information on 2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one

Introduction to 2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one (CAS No. 1203166-06-6)

2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one, identified by the CAS number 1203166-06-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfanyl-substituted isoquinoline derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates both 5-methoxyisoquinolin-1-yl and pyrrolidin-1-yl moieties, which are known to contribute to its unique chemical properties and biological interactions.

The 5-methoxyisoquinolin-1-yl group is a key feature of this compound, providing a rigid aromatic core that can engage in multiple non-covalent interactions with biological targets. Isoquinoline derivatives have been extensively studied for their roles in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the 5-methoxy substituent further modulates the electronic properties of the isoquinoline ring, enhancing its binding affinity and selectivity towards specific biomolecules.

Complementing the isoquinoline scaffold is the pyrrolidin-1-yl group, which introduces a nitrogen-rich heterocycle into the molecular structure. Pyrrolidine moieties are commonly found in bioactive molecules due to their ability to form hydrogen bonds and stabilize complex three-dimensional conformations. In 2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one, the pyrrolidinyl group is linked via an ethanone backbone, creating a flexible linker that can adapt to different binding environments. This structural design allows the compound to interact effectively with both hydrophobic and polar regions of biological targets, enhancing its overall pharmacological efficacy.

The sulfanyl (-S-) bridge connecting the two aromatic rings in this compound plays a crucial role in modulating its reactivity and bioavailability. Sulfanyl groups are known to exhibit versatile chemical behavior, including the ability to participate in disulfide bond formation, which is relevant in redox signaling pathways. Additionally, sulfanyl-containing compounds often demonstrate improved solubility and metabolic stability, making them attractive candidates for drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions of 2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one with biological targets. Studies using molecular dynamics simulations have revealed that this compound can effectively bind to proteins involved in cancer progression and inflammation. The combined effects of the isoquinoline and pyrrolidine moieties create a multifaceted binding interface that can disrupt pathological signaling pathways.

In vitro studies have demonstrated that 2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(pyrrolidin-1-y)lethanone exhibits promising activity against various disease models. For instance, research has shown its efficacy in inhibiting kinases associated with tumor growth and metastasis. The compound's ability to selectively target these kinases without significant off-target effects makes it an attractive lead for further development into a therapeutic agent.

The sulfanyl group's role in modulating pharmacokinetic properties cannot be overstated. It contributes to improved bioavailability by enhancing solubility in both aqueous and lipid environments. This dual solubility profile is critical for achieving effective drug delivery across biological membranes. Additionally, the presence of sulfur atoms can influence metabolic pathways, potentially leading to longer half-lives and reduced clearance rates.

Current research efforts are focused on optimizing the structure of 2-(5-methoxyisoquinolin-l-y)sulfanyl-l-(pyrrolidin-l-y)ethan-l-one for enhanced therapeutic efficacy. By leveraging structure-based drug design principles, scientists are exploring analogs with modified sulfanyl substituents or alternative linking groups to improve binding affinity and reduce toxicity. These modifications aim to enhance selectivity while maintaining or improving pharmacological activity.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel derivatives of this compound. Predictive models trained on large datasets have helped researchers prioritize synthetic routes and predict potential biological activities with high accuracy. This approach has significantly reduced the time required for hit identification and lead optimization.

The potential therapeutic applications of 2-(5-methoxyisoquinolin-l-y)sulfanyl-l-(pyrrolidin-l-y)ethan-l-one extend beyond oncology. Preliminary studies suggest its utility in treating inflammatory disorders by modulating immune responses through interaction with cytokine receptors and signaling pathways. The compound's ability to engage multiple targets simultaneously makes it a promising candidate for combination therapies aimed at synergistic effects.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as flow chemistry and catalytic processes, have been employed to streamline production while maintaining quality standards. These methods not only improve efficiency but also reduce waste, aligning with sustainable chemistry practices.

Evaluation of 2-(5-methoxyisoquinolin-l-y)sulfanyl-l-(pyrrolidin-l-y)ethan-l-one's pharmacological profile has been complemented by preclinical studies involving animal models. These studies have provided valuable insights into its safety profile, dosing requirements, and potential side effects. The results from these experiments have been instrumental in guiding clinical trial design and ensuring that human subjects receive appropriate dosages while minimizing risks.

The future direction of research on this compound includes exploring its potential as an adjuvant therapy alongside existing treatments for chronic diseases. By understanding how it interacts with other therapeutic agents, researchers can develop combination regimens that enhance overall treatment outcomes without compromising safety or efficacy.

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